2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a bromophenyl group, a pyridinyl group, and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-pyridinecarboxaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2-bromophenyl)-3-(pyridin-3-yl)acrylonitrile.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-(2-substituted phenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile derivatives.
Reduction: Formation of 2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of bromophenyl and pyridinyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The presence of the bromophenyl and pyridinyl groups can influence the biological activity of the resulting compounds, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or advanced materials with unique electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-Iodophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Uniqueness
2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C14H9BrN2O |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H9BrN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |
InChI Key |
JTWWKRCQLHAYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.